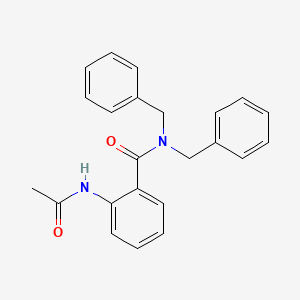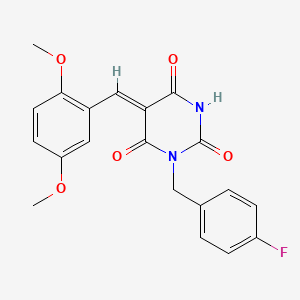
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine, also known as IPPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body. This compound has been found to interact with a number of different receptors, including the mu-opioid receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, and has also been found to exhibit anti-tumor activity. Additionally, this compound has been found to have a positive effect on the immune system, suggesting that it may have potential applications in the treatment of immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is that it is relatively easy to synthesize, making it an attractive compound for use in laboratory experiments. Additionally, this compound has been found to exhibit a range of interesting biological activities, making it a useful tool for researchers studying the mechanisms of disease and potential treatments. However, one limitation of this compound is that it has not yet been extensively studied in humans, meaning that its potential applications in the clinic are still largely unknown.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine. One area of interest is the development of new synthetic methods for producing this compound, which could help to make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases. Finally, more research is needed to assess the safety and efficacy of this compound in humans, in order to determine its potential as a clinical treatment.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine can be achieved through a number of methods, including the reaction of 4-isopropylbenzaldehyde with 4-pentenoic acid in the presence of a reducing agent. The resulting product can then be converted into this compound through a series of chemical reactions, including the use of piperidine and acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Propiedades
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-4-5-8-19(22)21-13-6-7-18(14-21)20-17-11-9-16(10-12-17)15(2)3/h4,9-12,15,18,20H,1,5-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZQALVTRMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)